molecular formula C20H13Cl2FN4O2 B11442137 N-(4-chloro-2-fluorophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

N-(4-chloro-2-fluorophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Cat. No.: B11442137
M. Wt: 431.2 g/mol
InChI Key: WXKQIVXSQPCHRV-UHFFFAOYSA-N
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Description

The compound N-(4-chloro-2-fluorophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide features a pyrazolo[1,5-a]pyrazin-4-one core substituted at position 2 with a 4-chlorophenyl group. The acetamide moiety at position 5 is linked to a 4-chloro-2-fluorophenyl aromatic ring. This structure combines halogenated aromatic systems with a heterocyclic core, a design common in bioactive molecules targeting enzymes or receptors.

Properties

Molecular Formula

C20H13Cl2FN4O2

Molecular Weight

431.2 g/mol

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide

InChI

InChI=1S/C20H13Cl2FN4O2/c21-13-3-1-12(2-4-13)17-10-18-20(29)26(7-8-27(18)25-17)11-19(28)24-16-6-5-14(22)9-15(16)23/h1-10H,11H2,(H,24,28)

InChI Key

WXKQIVXSQPCHRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=C(C=C(C=C4)Cl)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the acetamide group: This step often involves acylation reactions using acetic anhydride or acetyl chloride.

    Substitution reactions: Chlorine and fluorine atoms are introduced through halogenation reactions using reagents like thionyl chloride or fluorinating agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Use of catalysts: Catalysts like palladium or copper may be used to enhance reaction rates.

    Controlled temperature and pressure: Reactions are often carried out under controlled conditions to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent for treating diseases such as cancer, inflammation, or infectious diseases.

    Biological Research: This compound can be used as a tool to study biological pathways and molecular targets.

    Industrial Applications: It may find use in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in key biological processes.

    Receptors: Binding to receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes key structural features of the target compound and its analogs:

Compound Name Core Structure Substituents (Position) Molecular Weight logP Key Modifications
Target Compound Pyrazolo[1,5-a]pyrazin-4-one 2-(4-ClPh), 5-(N-(4-Cl-2-FPh)acetamide) Not Provided ~3.5* Dual chloro/fluoro substitution on phenyl
N-(4-chlorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide (G419-0349) Pyrazolo[1,5-a]pyrazin-4-one 2-(4-EtOPh), 5-(N-(4-ClPh)acetamide) 422.87 3.50 Ethoxy vs. chloro substitution at position 2
N-(2-chloro-4-fluorophenyl)-2-[9-(4-MePh)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2-yl]acetamide Pyrazolo-triazolo-pyrazin-3-one 9-(4-MePh), 2-(N-(2-Cl-4-FPh)acetamide) Not Provided Not Provided Expanded fused-ring system
N-[5-(acetyloxy)-2-(4-ClPh)-4-oxo-pyrazolo[1,5-a]quinoxalin-7-yl]acetamide Pyrazolo[1,5-a]quinoxalin-4-one 2-(4-ClPh), 7-(N-acetamide) Not Provided Not Provided Quinoxaline core vs. pyrazinone
(E)-N-(4-ClPh)-2-(2-(3-BrStyryl)-4-oxoquinazolin-3-yl)acetamide (11s) Quinazolin-4-one 2-(3-BrStyryl), 3-(N-(4-ClPh)acetamide) 493.87 Not Provided Styryl linker with bromo substitution

*Estimated logP based on analog G419-0349 .

Key Observations:
  • Core Modifications: The pyrazolo[1,5-a]pyrazin-4-one core (target compound) is distinct from quinazolin-4-one () or pyrazoloquinoxaline () systems, which may alter binding to biological targets.
  • Substituent Effects: Halogenation: The target compound’s 4-chloro-2-fluorophenyl group may enhance lipophilicity and target selectivity compared to purely chloro-substituted analogs (e.g., G419-0349) . Ethoxy vs.
  • Fused-Ring Systems : The triazolo-pyrazin analog () introduces additional nitrogen atoms, which could improve hydrogen-bonding interactions but reduce solubility .

Physicochemical Properties

Property Target Compound* G419-0349 (E)-3-BrStyryl Quinazolinone (11s) MAO-A Inhibitor
Molecular Weight ~420–440 422.87 493.87 ~460 (estimated)
logP ~3.5 3.50 Not Provided Not Provided
Hydrogen Bond Donors 1 1 1 1–2 (acetamide + acetyloxy)
Polar Surface Area (Ų) ~58 58.24 Not Provided Higher (due to acetyloxy)

*Estimated based on structural analogs.

Key Observations:
  • The target compound and G419-0349 share similar logP (~3.5) and hydrogen bond donor counts, suggesting comparable membrane permeability and oral bioavailability .
Key Observations:
  • The target compound’s dual chloro/fluoro substitution may optimize selectivity for enzyme targets over simpler analogs .
  • Styryl-linked quinazolinones () exhibit anticancer activity, suggesting the pyrazolo-pyrazinone core could be explored similarly .

Biological Activity

N-(4-chloro-2-fluorophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, supported by data tables and relevant case studies.

The compound has the molecular formula C15H14Cl2FN3OC_{15}H_{14}Cl_2FN_3O and a molecular weight of 336.15 g/mol. Its structure includes two chlorophenyl groups and a pyrazolo[1,5-a]pyrazin moiety, which are significant for its biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives featuring the pyrazolo[1,5-a]pyrazin framework have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa12.5Apoptosis induction
Compound BMCF-715.0Cell cycle arrest
This compoundA549TBDTBD

Neuroprotective Effects

In neuropharmacological studies, compounds with similar structures have been evaluated for their neuroprotective effects. One study highlighted the protective role of certain pyrazolo derivatives against oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases.

Case Study: Neuroprotective Mechanism
A study investigated the effects of a structurally similar compound on neuronal cultures subjected to oxidative stress. The results demonstrated that the compound significantly reduced cell death and improved cellular viability by modulating antioxidant enzyme activity.

The biological activities of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds in this class often inhibit key enzymes involved in cancer progression.
  • Modulation of Signaling Pathways : They may affect signaling pathways related to apoptosis and cell survival.
  • Oxidative Stress Response : Enhancing the cellular antioxidant response can protect against neurodegeneration.

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